molecular formula C22H29N3O B2679080 N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide CAS No. 400075-64-1

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide

Número de catálogo: B2679080
Número CAS: 400075-64-1
Peso molecular: 351.494
Clave InChI: RYACMFYEFAHESJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is also known by registry numbers ZINC000003128679, ZINC000057561409 .


Synthesis Analysis

The compound has been synthesized in the past through a process involving the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H29N3O. Its molecular weight is 351.494. The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide and its derivatives have been extensively researched for their anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a library of related compounds, demonstrating broad spectra of activity across various seizure models, with certain compounds showing high protection without impairing motor coordination, indicating a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015). Salomé et al. (2010) explored the structure-activity relationship of similar compounds, finding that nonbulky derivatives exhibited high anticonvulsant activity, independent of their electronic properties (Salomé et al., 2010).

GABA Uptake Inhibition

Research by Kulig et al. (2011) investigated the effects of substituted 4-hydroxybutanamides, which share structural similarities with this compound, on murine GABA transport proteins. The study identified derivatives that showed slight subtype-selectivity and potent GAT inhibition, highlighting the importance of benzhydryl and benzylamide moieties for the activity of these compounds as GAT inhibitors (Kulig et al., 2011).

Neuroprotective Effects

Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated their anticonvulsant and neuroprotective effects. One of the compounds showed promising neuroprotective effects by lowering levels of MDA and LDH, suggesting potential leads for safer and more effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

PPARgamma Agonist Properties

Collins et al. (1998) reported on the structure-activity relationship around the phenyl alkyl ether moiety of compounds related to this compound, finding potent and selective PPARgamma agonists with improved aqueous solubility. This research opens up possibilities for the development of new classes of drugs targeting PPARgamma (Collins et al., 1998).

Mecanismo De Acción

While the exact mechanism of action for this compound is not specified in the available resources, it’s worth noting that similar compounds have been studied for their interaction with dopamine receptors . These compounds have been found to have high affinity for the D3 dopamine receptor, which has been identified as a potential therapeutic target for conditions such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease .

Direcciones Futuras

The future directions for research on “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” could include further exploration of its potential therapeutic applications, particularly in relation to its interaction with dopamine receptors . Additionally, more detailed studies could be conducted to fully understand its chemical properties and safety profile.

Propiedades

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYACMFYEFAHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.